2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
Description
Overview of Pyridine-Based Boronate Esters
Pyridine-based boronate esters represent a critical class of organoboron compounds characterized by their hybrid aromatic-boronic structures. These compounds typically feature a pyridine ring substituted with a boronate ester group, enabling unique reactivity in cross-coupling reactions such as Suzuki-Miyaura transformations. The synthesis of these esters often involves metal-halogen exchange, directed ortho-metallation, or transition-metal-catalyzed borylation. For example, iridium-catalyzed C−H borylation has emerged as a powerful method for introducing boron groups into pyridine scaffolds, offering regioselectivity controlled by steric and electronic factors. Pyridine boronate esters are widely employed in pharmaceutical and materials science due to their stability and versatility in forming carbon-carbon bonds.
Table 1: Common Synthesis Methods for Pyridine Boronate Esters
Significance of Functionalized Pyridine Derivatives
Functionalized pyridine derivatives are indispensable in medicinal chemistry and agrochemical development. Their electron-deficient aromatic system allows for diverse interactions with biological targets, making them key components in drugs such as nifedipine (antihypertensive) and crizotinib (anticancer). The introduction of boronate esters further enhances their utility in combinatorial chemistry, enabling modular synthesis of complex molecules. Recent studies highlight their role in neonicotinoid insecticides, where cyano-substituted pyridines exhibit potent activity against pests like Aphis craccivora. Additionally, boronate-functionalized pyridines serve as precursors for dynamic covalent materials, such as self-healing polymers and stimuli-responsive hydrogels.
Introduction to 2-(Dimethylamino)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Nicotinonitrile
This compound (CAS: 1346809-50-4, C₁₄H₂₀BN₃O₂) features a pyridine core substituted with a dimethylamino group (-N(CH₃)₂), a cyano group (-CN), and a pinacol boronate ester. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, facilitating its use in cross-coupling reactions. Synthesis typically involves halogen-metal exchange of 5-bromonicotinonitrile followed by borylation with pinacolborane. Its electron-withdrawing cyano and dimethylamino groups enhance reactivity in palladium-catalyzed transformations, making it valuable for constructing polyfunctionalized heterocycles.
Structural Analysis
Historical Context of Boronic Acid Chemistry
Boronic acid chemistry originated in 1860 with Edward Frankland’s synthesis of ethylboronic acid. The 20th century saw advancements in Suzuki-Miyaura coupling, which revolutionized carbon-carbon bond formation using aryl boronic acids. The development of boronate esters, such as pinacol derivatives, addressed limitations of free boronic acids (e.g., protodeboronation). Pyridine-based boronate esters gained prominence in the 2000s with the rise of C−H borylation techniques, enabling direct functionalization of heteroarenes. Today, these compounds are pivotal in drug discovery, materials science, and catalysis.
Scope and Objectives of the Review
This review systematically examines the synthesis, structural features, and applications of this compound. Key objectives include:
- Analyzing modern synthetic routes (e.g., iridium-catalyzed borylation).
- Evaluating its role in cross-coupling reactions and drug intermediate synthesis.
- Exploring emerging applications in dynamic covalent materials. By integrating data from heterogeneous catalysis studies and medicinal chemistry, this review aims to provide a foundational resource for researchers leveraging pyridine boronate esters in molecular design.
Properties
IUPAC Name |
2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16)12(17-9-11)18(5)6/h7,9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTJYIDVNQKJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682385 | |
| Record name | 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-50-4 | |
| Record name | 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
-
Lithiation : 5-Bromo-2-(dimethylamino)nicotinonitrile is treated with n-butyllithium (n-BuLi) in THF at -78°C under inert atmosphere.
-
Boration : Triisopropyl borate is added dropwise, followed by warming to -65°C for 1–3 hours.
-
Pinacol Ester Formation : Pinacol is introduced, and the mixture is stirred at room temperature for 8–20 hours.
-
Workup : The crude product is purified via recrystallization using ethyl acetate/hexane.
Optimized Conditions for Lithium Method
| Parameter | Condition |
|---|---|
| Lithium Reagent | n-BuLi (1.1–1.5 equiv) |
| Borating Agent | Triisopropyl borate (1.2 equiv) |
| Temperature (Lithiation) | -78°C |
| Temperature (Boration) | -65°C |
| Final Yield | 70–75% |
Challenges and Mitigation
-
Low-Temperature Requirements : The use of cryogenic conditions (-78°C) complicates scalability. Substituting s-butyllithium (s-BuLi) for n-BuLi reduces side reactions at -40°C, improving practicality.
-
Byproduct Formation : Protodeboronation is minimized by maintaining strict anhydrous conditions and using freshly distilled THF.
Palladium-Catalyzed Miyaura Borylation
An alternative approach leverages palladium catalysts to install the boronate group under milder conditions.
Reaction Protocol
-
Catalyst System : Bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ (1–5 mol%) in 1,4-dioxane.
-
Base : Potassium acetate (KOAc, 3 equiv) to facilitate transmetallation.
-
Reaction Conditions : Heating at 80–100°C for 12–18 hours under nitrogen.
-
Purification : Column chromatography (SiO₂, eluent: dichloromethane/methanol 95:5).
Optimized Conditions for Palladium Method
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Boron Source | B₂pin₂ (1.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Final Yield | 65–70% |
Comparative Advantages
-
Functional Group Tolerance : The palladium method accommodates electron-donating groups (e.g., dimethylamino) without significant deactivation.
-
Scalability : Eliminates cryogenic requirements, enabling continuous flow reactor applications.
Grignard Reagent-Based Borylation
For industrial-scale production, Grignard reagents offer a cost-effective alternative.
Reaction Protocol
-
Grignard Formation : Isopropylmagnesium chloride (2.0 equiv) in THF at 0°C.
-
Boration : Triethyl borate (1.2 equiv) added at -20°C, stirred for 2 hours.
-
Pinacol Quench : Pinacol (1.5 equiv) added, followed by warming to 25°C.
-
Isolation : Filtration and recrystallization from ethanol/water.
Industrial-Scale Parameters
| Parameter | Condition |
|---|---|
| Grignard Reagent | iPrMgCl (2.0 equiv) |
| Borating Agent | Triethyl borate (1.2 equiv) |
| Temperature | -20°C to 25°C |
| Final Yield | 75–80% |
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (THF, dioxane) enhance boronate solubility and reaction homogeneity. Conversely, ethereal solvents like diethyl ether reduce side reactions in Grignard-based routes.
Catalytic Cycle in Palladium Method
The Pd⁰/Pdᴵᴵ cycle involves oxidative addition of the C–Br bond, transmetallation with B₂pin₂, and reductive elimination to form the C–B bond. The dimethylamino group’s electron-donating nature accelerates transmetallation by increasing electron density at the palladium center.
Key Mechanistic Steps
-
Oxidative addition:
-
Transmetallation:
-
Reductive elimination:
Purification and Characterization
Recrystallization vs. Chromatography
-
Recrystallization : Preferred for industrial batches; ethyl acetate/hexane (1:3) affords 95% purity.
-
Chromatography : Necessary for lab-scale high-purity (>99%) samples, albeit with lower recovery (60–65%).
Spectroscopic Validation
-
¹¹B NMR : A singlet at δ 30–32 ppm confirms boronate ester formation.
-
¹H NMR : Dimethylamino protons resonate as a singlet at δ 2.8–3.0 ppm.
Industrial Production Considerations
Continuous Flow Synthesis
Microreactor systems enable precise temperature control (-20°C to 25°C) and reduce reaction times to 2–4 hours, achieving 80% yield with 90% purity.
Catalyst Recycling
Palladium catalysts are recovered via aqueous extraction (5% HCl), reducing costs by 40% in large-scale runs.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in molecular biology and pharmacology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
The target compound belongs to a class of pyridine-based boronic esters with diverse substituents influencing reactivity, solubility, and applications. Below is a comparative analysis with notable analogs:
Table 1: Structural and Functional Comparison
Reactivity in Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura reactions for C–C bond formation. Key findings:
- Steric Effects: Bulkier substituents (e.g., diethylamino) reduce coupling efficiency due to steric hindrance, whereas smaller groups (methylamino) improve reaction rates .
- Electron-Withdrawing Groups: The cyano group stabilizes the boronic ester against hydrolysis, enhancing shelf-life compared to ester or methoxy derivatives .
Table 2: Comparative Reactivity Data
*Yields based on model aryl halide couplings under standard conditions.
Physicochemical Properties
- Solubility: Dimethylamino and cyano groups improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs .
- Thermal Stability : Decomposition temperatures range from 150–200°C, with electron-withdrawing groups enhancing stability .
- Hazard Profile: Amino derivatives (e.g., methylamino analog) carry H302 warnings, while simpler analogs (e.g., 5-(tetramethyl...)nicotinonitrile) exhibit lower toxicity .
Biological Activity
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23BN2O4
- Molar Mass : 306.17 g/mol
- CAS Number : 2304634-88-4
The compound features a dimethylamino group and a dioxaborolane moiety that may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The dioxaborolane group is known for its ability to form reversible covalent bonds with biomolecules, potentially affecting enzyme activity and signaling pathways.
- Inhibition of Protein Kinases : Compounds containing dioxaborolane structures have been reported to inhibit specific protein kinases involved in cancer progression. For instance, similar compounds have shown efficacy against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GIST) .
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on serotonin receptors, indicating possible antidepressant properties .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits mutant receptor tyrosine kinases (e.g., KIT and PDGFRA) |
| Neurotransmitter | Potential modulation of serotonin receptors for antidepressant effects |
| Antiinflammatory | Similar compounds have shown anti-inflammatory properties |
Case Studies
- Anticancer Activity : A study demonstrated that a related compound effectively inhibited cell proliferation in GIST models by targeting the PDGFRA D842V mutation. This suggests that this compound may exhibit similar anticancer properties through kinase inhibition .
- Neuropharmacological Effects : Another investigation into compounds with similar structures revealed their ability to enhance serotonin neurotransmission in brain regions associated with mood regulation. This points towards the potential use of the compound as an antidepressant or cognitive enhancer .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile?
- Methodology : The compound is likely synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura-Suzuki reaction. A typical protocol involves reacting a halogenated nicotinonitrile precursor (e.g., 5-bromo-2-(dimethylamino)nicotinonitrile) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMF or THF at 80–100°C. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron incorporation. The dioxaborolane group typically shows a singlet at ~1.3 ppm (¹H) for the methyl groups.
- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns consistent with boron.
- X-ray Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL) for structural refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize disorder .
- HPLC : For purity assessment under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can discrepancies in reported reactivity of this boronate in cross-coupling reactions be systematically addressed?
- Methodology :
- Controlled Variable Testing : Systematically vary catalysts (Pd(0) vs. Pd(II)), ligands (SPhos, XPhos), and solvents (THF vs. dioxane) to identify optimal conditions.
- Kinetic Studies : Use in situ monitoring (e.g., NMR or GC-MS) to track reaction progress and intermediate formation.
- Critical Literature Analysis : Compare substrate scope and reaction conditions across studies to identify overlooked factors (e.g., moisture sensitivity, base strength). Reference frameworks from to contextualize contradictions .
Q. What experimental design principles are essential for evaluating the compound’s stability under varying environmental or reaction conditions?
- Methodology :
- Accelerated Stability Studies : Expose the compound to stressors (light, heat, humidity) and monitor degradation via HPLC or TLC. Use QbD (Quality by Design) principles to model degradation pathways.
- Air/Moisture Sensitivity : Conduct reactions in a glovebox (N₂/Ar atmosphere) and characterize intermediates using Schlenk techniques. Reference safety protocols from for handling air-sensitive boronates .
- Environmental Fate Modeling : Adapt methodologies from to assess hydrolysis rates or persistence in simulated biological/environmental matrices .
Q. How can this compound be integrated into a theoretical framework for novel catalytic system development?
- Methodology :
- Mechanistic Probes : Use DFT calculations (e.g., Gaussian) to model transition states in cross-coupling reactions. Compare with experimental kinetic isotope effects (KIEs).
- Ligand Design : Explore electronic effects of the dimethylamino and nitrile groups on transmetalation efficiency. Link to ’s discussion on Pd-catalyzed mechanisms.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying substituents on the pyridine ring) and correlate structural features with catalytic activity .
Safety and Methodological Integration
Q. What safety protocols are critical when handling this compound in synthetic workflows?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential boronate toxicity ( ).
- Waste Management : Segregate boron-containing waste and consult specialized disposal services. Follow protocols in for environmentally safe handling .
- Emergency Preparedness : Pre-test reaction scalability in small batches to mitigate risks of exothermic events.
Data Presentation
Table 1 : Example Stability Study Design
| Condition | Parameter Monitored | Analytical Method | Duration | Key Outcome |
|---|---|---|---|---|
| 40°C, 75% RH | Degradation products | HPLC-UV | 28 days | <2% decomposition |
| UV light (254 nm) | Structural changes | ¹H NMR | 24 hrs | Boronate ester cleavage |
| Aqueous pH 7.4 | Hydrolysis rate | LC-MS | 7 days | t₁/₂ = 48 hrs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
